In-Depth Technical Guide: 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile
In-Depth Technical Guide: 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile
CAS Number: 16586-43-9 Synonyms: Disperse Red 65, Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]-
This technical guide provides a comprehensive overview of 3-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, a monoazo dye also known as Disperse Red 65. Due to the limited availability of detailed experimental data for this specific compound, this guide combines known information with general characteristics of related azo dyes to offer a broad understanding for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Quantitative data for this specific compound is not widely available in public literature. The following table summarizes the available information. For context, data for the closely related compound 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile (CAS 40880-51-1), which lacks the methyl group, is also provided.
| Property | 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (CAS 16586-43-9) | 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile (CAS 40880-51-1) |
| Molecular Formula | C18H18ClN5O2 | C17H16ClN5O2 |
| Molecular Weight | 371.82 g/mol | 357.79 g/mol |
| Appearance | Data not available | Purple powder |
| Melting Point | Data not available | 136-137 °C |
| Boiling Point | Data not available | 579.4 °C at 760 mmHg |
| Density | Data not available | 1.27 g/cm³ |
| Flash Point | Data not available | 304.2 °C |
Synthesis and Experimental Protocols
The synthesis of this and similar azo dyes typically follows a well-established two-step diazotization and azo coupling reaction.
General Synthesis Protocol
Step 1: Diazotization of 2-Chloro-4-nitroaniline
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2-Chloro-4-nitroaniline is dissolved in an acidic medium, typically hydrochloric acid and water.
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The solution is cooled to a low temperature (0-5 °C) in an ice bath to ensure the stability of the resulting diazonium salt.
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A solution of sodium nitrite in water is added dropwise to the cooled aniline solution with constant stirring.
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The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper. The completion of the reaction yields a solution of 2-chloro-4-nitrobenzenediazonium chloride.
Step 2: Azo Coupling
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The coupling component, N-ethyl-N-(2-cyanoethyl)-3-methylaniline, is dissolved in an appropriate solvent.
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The freshly prepared, cold diazonium salt solution from Step 1 is slowly added to the coupling component solution.
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The reaction mixture is maintained at a low temperature and slightly acidic pH to facilitate the electrophilic substitution reaction on the aromatic ring of the coupling component.
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The coupling reaction results in the formation of the azo dye, which may precipitate from the solution.
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The product is then isolated by filtration, washed with water to remove excess acid and salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
Experimental Workflow Diagram
Caption: Generalized workflow for the synthesis of Disperse Red 65.
Biological Activity and Signaling Pathways
Specific biological activity and signaling pathway data for 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile are not available in the current literature. However, the biological fate of azo dyes, in general, is of significant interest, particularly their metabolism.
The primary metabolic pathway for azo dyes in mammals and microorganisms is the reductive cleavage of the azo bond (-N=N-). This process is typically carried out by azoreductase enzymes present in the liver and gut microflora. This cleavage breaks the dye molecule into its constituent aromatic amines, which can have different toxicological profiles than the parent dye.
General Metabolic Pathway of Azo Dyes
Caption: Generalized metabolic pathway of azo dyes in biological systems.
Safety and Toxicology
A Safety Data Sheet (SDS) for CAS 16586-43-9 indicates a lack of comprehensive toxicological data. The following table summarizes the available information.[1]
| Toxicological Endpoint | Data |
| Acute Oral Toxicity | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
Handling and Storage:
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Handle in a well-ventilated place.[1]
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Wear suitable protective clothing, gloves, and eye/face protection.[1]
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Avoid formation of dust and aerosols.[1]
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Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
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Store apart from foodstuff containers or incompatible materials.[1]
Environmental Fate
Information on the environmental impact of this specific compound is limited. A report by the Danish Environmental Protection Agency on "Environmental and Health Assessment of Dyes and Pigments" noted that a substance with this CAS number is not readily or inherently biodegradable and is considered toxic to aquatic life, with measured EC50 values between 1 and 10 mg/l.[2] Like other azo dyes, its persistence and potential for the formation of toxic aromatic amines through environmental degradation are of concern.[2]
Applications
Based on its classification as a disperse dye and mentions in patent literature, the primary application of this compound is as a colorant.[2]
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Textile Industry: Used for dyeing polyester and other synthetic fibers.
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Ink Formulations: Listed as a suitable colorant for inkjet printing inks.[2]
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Plastics and Cosmetics: May be used as a colorant in these industries.[3]
Conclusion
3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (CAS 16586-43-9), or Disperse Red 65, is a monoazo dye with applications primarily in the coloration of textiles and other materials. While a general synthetic route is well-understood, specific experimental, toxicological, and biological data for this compound are scarce in publicly accessible literature. Researchers and drug development professionals should exercise caution, adhering to standard safety protocols for handling chemical compounds with incomplete data profiles. The biological activity of this compound is likely dominated by the metabolic cleavage of the azo bond, a characteristic feature of this class of dyes. Further research is needed to fully characterize its properties and potential biological effects.

